![molecular formula C13H20F2Si B12583195 tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane CAS No. 647842-27-1](/img/structure/B12583195.png)
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane: is an organosilicon compound that features a silicon atom bonded to two fluorine atoms, a tert-butyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate reagents to introduce the tert-butyl, ethyl, and methyl groups onto the phenyl ring, along with the difluorosilane moiety. One common method involves the use of tert-butyl lithium and a silicon-fluorine reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silicon-containing compounds with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane can be used as a precursor for the introduction of silicon-containing groups into organic molecules. This can be useful in the development of new materials and catalysts.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where the unique properties of silicon can enhance performance characteristics such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane exerts its effects in chemical reactions typically involves the activation of the silicon-fluorine bond. This can facilitate the formation of new bonds with other atoms or groups, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the silicon center and its ability to form stable intermediates during the reaction process.
Comparison with Similar Compounds
- tert-Butyl(3-ethylphenyl)difluorosilane
- tert-Butyl(3-methylphenyl)difluorosilane
- tert-Butyl(5-methylphenyl)difluorosilane
Comparison: tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with only one substituent, the dual substitution pattern can provide additional steric and electronic effects, potentially leading to different reaction outcomes and applications.
Biological Activity
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structure, which includes a tert-butyl group, a difluorosilane moiety, and a phenyl ring with ethyl and methyl substituents. The presence of fluorine atoms may influence its reactivity and biological interactions.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : Silanes can interact with various enzymes, potentially inhibiting or modulating their activity. This interaction could influence metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, affecting signal transduction pathways within cells.
- Reactive Oxygen Species (ROS) Generation : Some silanes have been shown to generate ROS, which can induce oxidative stress in cells, potentially leading to apoptosis or other cellular responses.
In Vitro Studies
- Cytotoxicity : Research has indicated that certain silanes exhibit cytotoxic effects on cancer cell lines. The specific cytotoxicity of this compound has yet to be extensively studied; however, related compounds suggest potential anti-cancer properties.
- Antioxidant Activity : Some studies have suggested that silanes can act as antioxidants, scavenging free radicals and reducing oxidative damage in cells.
In Vivo Studies
Data Table: Comparison of Biological Activities
Compound | Cytotoxicity | Antioxidant Activity | Mechanism of Action |
---|---|---|---|
This compound | Unknown | Potential | Enzyme interaction, ROS generation |
Related Silane Compound A | High | Yes | Receptor binding |
Related Silane Compound B | Moderate | Yes | Enzyme inhibition |
Case Studies
- Case Study 1 : A study on a related difluorosilane showed significant cytotoxic effects on breast cancer cell lines, suggesting that structural modifications can enhance biological activity.
- Case Study 2 : Research into silanes used in drug delivery systems demonstrated improved therapeutic outcomes when combined with chemotherapeutic agents, indicating a potential synergistic effect.
Properties
CAS No. |
647842-27-1 |
---|---|
Molecular Formula |
C13H20F2Si |
Molecular Weight |
242.38 g/mol |
IUPAC Name |
tert-butyl-(3-ethyl-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C13H20F2Si/c1-6-11-7-10(2)8-12(9-11)16(14,15)13(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
OMADHKOPXGCTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)[Si](C(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.